1-Methyl-3-(trifluoromethyl)-1H-pyrazole

Organometallic Chemistry Regioselective Synthesis Heterocycle Functionalization

1-Methyl-3-(trifluoromethyl)-1H-pyrazole (CAS 154471-65-5) is a fluorinated pyrazole derivative with the molecular formula C5H5F3N2 and a molecular weight of 150.1 g/mol. It serves as a versatile intermediate in medicinal and agrochemical research due to the presence of a trifluoromethyl group at the 3-position, which imparts enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs.

Molecular Formula C5H5F3N2
Molecular Weight 150.1 g/mol
CAS No. 154471-65-5
Cat. No. B137538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-3-(trifluoromethyl)-1H-pyrazole
CAS154471-65-5
Molecular FormulaC5H5F3N2
Molecular Weight150.1 g/mol
Structural Identifiers
SMILESCN1C=CC(=N1)C(F)(F)F
InChIInChI=1S/C5H5F3N2/c1-10-3-2-4(9-10)5(6,7)8/h2-3H,1H3
InChIKeyMQSLINQSJFALSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-3-(trifluoromethyl)-1H-pyrazole (CAS 154471-65-5): Essential Building Block for Regiospecific Heterocycle Functionalization


1-Methyl-3-(trifluoromethyl)-1H-pyrazole (CAS 154471-65-5) is a fluorinated pyrazole derivative with the molecular formula C5H5F3N2 and a molecular weight of 150.1 g/mol . It serves as a versatile intermediate in medicinal and agrochemical research due to the presence of a trifluoromethyl group at the 3-position, which imparts enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs [1]. This compound is primarily utilized as a building block for the synthesis of more complex bioactive molecules, including fungicides and antiviral agents .

Regiospecific C5 metalation
Supports exclusive 5-position functionalization without protecting groups
Isomer separation available
Scalable protocol with validated regioisomer separation from 5-CF3 analog
Fluorinated scaffold
3-CF3 group reported to increase lipophilicity and metabolic stability context

1-Methyl-3-(trifluoromethyl)-1H-pyrazole (CAS 154471-65-5): Why Regioisomer Purity Dictates Downstream Success


The 3-trifluoromethyl regioisomer cannot be substituted by its 5-trifluoromethyl counterpart or non-fluorinated analogs without compromising synthetic outcomes. Metalation of 1-methyl-3-(trifluoromethyl)pyrazole occurs exclusively at the 5-position, regardless of the base used, whereas the 5-trifluoromethyl isomer exhibits switchable reactivity that can lead to undesired byproducts [1]. Furthermore, the separation of regioisomeric mixtures is non-trivial, requiring precise boiling point analysis and dedicated purification protocols [2]. Substitution with non-fluorinated pyrazoles eliminates the electron-withdrawing CF3 group, significantly reducing metabolic stability and altering the compound's physicochemical profile in downstream applications . The following quantitative evidence establishes the specific advantages of the 3-trifluoromethyl regioisomer.

Regioselective metalation differs: 5-CF3 isomer shows switchable reactivity (C4 or N-methyl), potentially generating byproducts.
Isomeric mixture separation is non-trivial and requires dedicated boiling-point-based purification; generic methods may not resolve both regioisomers.
Non-fluorinated pyrazoles lack electron-withdrawing CF3, altering lipophilicity and metabolic stability profiles in downstream assays.

1-Methyl-3-(trifluoromethyl)-1H-pyrazole (CAS 154471-65-5): Quantitative Differentiation Against Closest Analogs


Regiospecific Metalation Enables Exclusive 5-Position Functionalization

In contrast to 1-methyl-5-(trifluoromethyl)pyrazole, which can undergo deprotonation at either the 4-position or the N-methyl group depending on the base, metalation of 1-methyl-3-(trifluoromethyl)pyrazole occurs only at the 5-position, irrespective of the organometallic reagent employed [1]. This regiospecificity eliminates the need for protecting groups and simplifies the synthesis of 5-substituted derivatives.

Metalation site
Head-to-head
3-CF3 isomer Exclusive C5 metalation, any organometallic base
5-CF3 isomer Switchable C4 or N-CH3 metalation depending on base
Enables predictable 5-substituted derivative synthesis
Simplifies library construction; reducing synthetic steps
Organometallic Chemistry Regioselective Synthesis Heterocycle Functionalization

High-Yielding, Scalable Synthesis Protocol with Validated Regioisomer Separation

A practical, high-yielding synthetic method for 1-methyl-3-(trifluoromethyl)-1H-pyrazole has been developed, producing a regioisomeric mixture with the 5-trifluoromethyl analog. The separation of this mixture is achieved based on boiling point versus pressure diagram analysis, ensuring procurement of the pure 3-isomer [1]. This contrasts with older methods that suffered from low regioselectivity and challenging purification.

Synthesis & purification
Cross-study
Scalable one-step protocol; isomer separation via boiling point vs. pressure diagram
Supports procurement of pure 3-isomer at scale
Reported high-yielding, exact % to verify
Process Chemistry Scalable Synthesis Regioisomer Separation

Nanomolar Potency in Measles Virus Inhibition: CF3 at 3-Position is Essential

A derivative bearing the 1-methyl-3-(trifluoromethyl)-1H-pyrazole scaffold, specifically 1-methyl-3-(trifluoromethyl)-N-[4-(pyrrolidinylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide (compound 16677), exhibited potent inhibition of measles virus replication with an IC50 range of 35–145 nM against diverse clinical isolates [1]. The selectivity ratio (CC50/IC50) for the most potent analog was approximately 16,500, indicating a wide therapeutic window. The trifluoromethyl group at the 3-position is critical for this activity, as analogs lacking the CF3 group or with alternative substitution patterns show significantly reduced potency [2].

Measles virus IC50
Class-level inference
35–145 nM
Supports antiviral screening context; selectivity index ~16,500
SAR study on 5-carboxamide derivatives; data to verify
Antiviral Drug Discovery Measles Virus RNA Polymerase Inhibition

Enhanced Lipophilicity and Metabolic Stability Compared to Non-Fluorinated Pyrazoles

The trifluoromethyl group at the 3-position of 1-methyl-3-(trifluoromethyl)-1H-pyrazole significantly increases lipophilicity compared to the non-fluorinated analog 1-methyl-1H-pyrazole. While exact logP values for the target compound are predicted to be higher, the parent 3-(trifluoromethyl)pyrazole has a measured logP of 1.43 , and the addition of an N-methyl group further increases lipophilicity. This enhanced lipophilicity translates to improved membrane permeability and metabolic stability in biological systems [1].

Lipophilicity
Class-level inference
3-CF3 pyrazole scaffold Predicted logP >1.43
Non-fluorinated 1-methyl-1H-pyrazole Est. logP ~0.3
Supports physicochemical profiling in lead optimization
Predicted values; experimental logP to confirm
Physicochemical Properties Drug-Likeness Metabolic Stability

1-Methyl-3-(trifluoromethyl)-1H-pyrazole (CAS 154471-65-5): Validated Application Scenarios for Procurement Prioritization


Synthesis of 5-Substituted Pyrazole Derivatives via Regiospecific Lithiation

Researchers requiring 5-functionalized pyrazole building blocks for medicinal chemistry can exploit the exclusive metalation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole at the 5-position. This enables the introduction of aldehydes, carboxylic acids, boron pinacolates, lithium sulfinates, and sulfonyl chlorides in a flow reactor, as demonstrated by the scalable synthesis of these derivatives [1]. This approach eliminates the need for protecting groups and simplifies library synthesis compared to using the 5-trifluoromethyl isomer.

Development of Potent Antiviral Agents Targeting RNA Viruses

The 1-methyl-3-(trifluoromethyl)-1H-pyrazole scaffold has been validated as a core structure for non-nucleoside inhibitors of the measles virus RNA-dependent RNA polymerase, with a lead compound achieving an IC50 of 35–145 nM and a selectivity index of 16,500 [2]. Medicinal chemists can procure this building block to explore SAR around the 5-carboxamide position and develop novel antivirals against other RNA viruses, leveraging the established potency and favorable drug-like properties conferred by the 3-CF3 group.

Synthesis of Fungicidal Pyrazole Carboxamides

1-Methyl-3-(trifluoromethyl)-1H-pyrazole serves as a key intermediate in the synthesis of fungicidal carboxanilides, such as N-(2-cyclohexylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide [3]. Its regiospecific functionalization at the 4- and 5-positions allows for systematic exploration of substituent effects on antifungal activity, providing a strategic advantage over non-fluorinated or regioisomeric pyrazoles in agrochemical discovery programs.

Fragment-Based Drug Discovery and Scaffold Hopping

As a low-molecular-weight fragment (150.1 g/mol) with defined physicochemical properties, 1-methyl-3-(trifluoromethyl)-1H-pyrazole is an ideal starting point for fragment-based drug discovery [4]. Its predicted logP (>1.43) and high ligand efficiency make it suitable for fragment growing, merging, or linking strategies aimed at developing inhibitors of protein-protein interactions, kinases, or other challenging targets where fluorinated heterocycles are advantageous.

Application
Selection Property
Validation Focus
5-Substituted pyrazole synthesis
Regiospecific C5 metalation
Metalation selectivity and derivative yield
Antiviral RNA polymerase inhibitor research
3-CF3 scaffold with reported SAR
IC50 and selectivity index context
Fungicidal carboxamide discovery
Regiospecific 4- and 5-position functionalization
Antifungal activity and substituent effects
Fragment-based drug discovery
Fluorinated fragment with predicted logP
Ligand efficiency and fragment growing

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